Cas no 1737-80-0 (2,2-Propanediamine,1,1,1,3,3,3-hexafluoro-)

2,2-Propanediamine,1,1,1,3,3,3-hexafluoro- structure
1737-80-0 structure
Product Name:2,2-Propanediamine,1,1,1,3,3,3-hexafluoro-
CAS No:1737-80-0
MF:C3H4F6N2
MW:182.067681312561
CID:202649
PubChem ID:74441
Update Time:2025-04-19

2,2-Propanediamine,1,1,1,3,3,3-hexafluoro- Chemical and Physical Properties

Names and Identifiers

    • 2,2-Propanediamine,1,1,1,3,3,3-hexafluoro-
    • 1,1,1,3,3,3-hexafluoropropane-2,2-diamine
    • 1,1,1,3,3,3-hexafluoro-2,2-propanediamine
    • 1,1,1,3,3,3-hexafluoro-propane-2,2-diamine
    • 2,2-Diamino-1,1,1,3,3,3-hexafluor-propan
    • 2,2-diaminohexafluoropropane
    • 2,2-Diaminohexafluorpropan
    • 2,2-Diamino-hexafluorpropan
    • 2,2-Diamino-hexafluor-propan
    • AC1L2LX3
    • AC1Q4ID0
    • AG-K-49499
    • AR-1D1235
    • CTK4D4766
    • EINECS 217-087-8
    • NSC111183
    • NAIPMAOGJXOHIF-UHFFFAOYSA-N
    • NSC-111183
    • NS00046265
    • hexafluoro-2,2-propanediamine
    • SCHEMBL895536
    • UNII-4LS7893J2T
    • DTXSID7061936
    • 2,2-Propanediamine, 1,1,1,3,3,3-hexafluoro-
    • 1,1,3,3,3-Hexafluoro-2,2-propanediamine
    • NSC 111183
    • 4LS7893J2T
    • 1737-80-0
    • Inchi: 1S/C3H4F6N2/c4-2(5,6)1(10,11)3(7,8)9/h10-11H2
    • InChI Key: NAIPMAOGJXOHIF-UHFFFAOYSA-N
    • SMILES: FC(C(C(F)(F)F)(N)N)(F)F

Computed Properties

  • Exact Mass: 182.02792
  • Monoisotopic Mass: 182.02786711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • PSA: 52.04
  • LogP: 2.12530

2,2-Propanediamine,1,1,1,3,3,3-hexafluoro- Related Literature

  • 1. Conformational studies of α-substituted carbonyl compounds. Part 1. Conformation and electronic interaction in hetero-substituted acetones by infrared and ultraviolet spectroscopy
    Sandra A. Guerrero,Jose R. T. Barros,Blanka Wladislaw,Roberto Rittner,Paulo R. Olivato J. Chem. Soc. Perkin Trans. 2 1983 1053
Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.